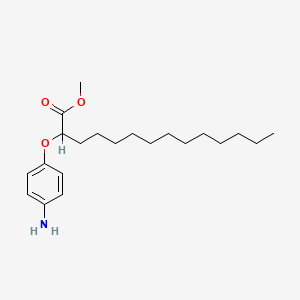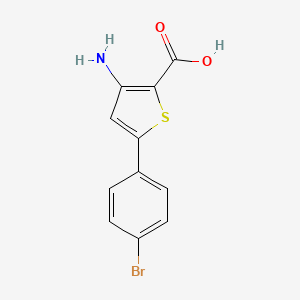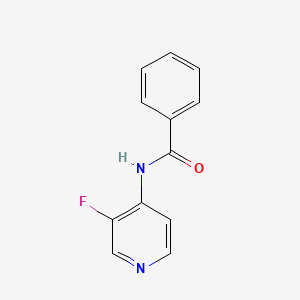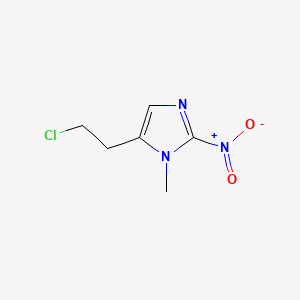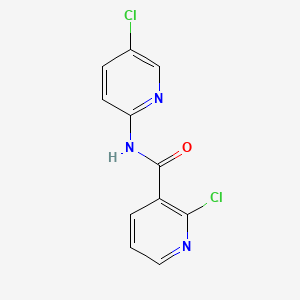
3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-pyridinyl)- is an organic compound with the molecular formula C12H7Cl2N3O It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-pyridinyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and 5-chloropyridine-2-amine.
Reaction with Carboxylic Acid: The amine group of 5-chloropyridine-2-amine reacts with a carboxylic acid derivative, such as pyridine-3-carboxylic acid, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Chlorination: The resulting compound is then chlorinated using a chlorinating agent like thionyl chloride (SOCl2) to introduce the chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-pyridinyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
科学的研究の応用
3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-chloro-N-(5-chloropyridin-2-yl)acetamide
- 2-chloro-N-(5-chloropyridin-2-yl)benzamide
- 2-chloro-N-(5-chloropyridin-2-yl)thiourea
Uniqueness
3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-pyridinyl)- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its dual chlorination and amide functional group make it a versatile compound for various applications.
特性
CAS番号 |
280115-93-7 |
|---|---|
分子式 |
C11H7Cl2N3O |
分子量 |
268.10 g/mol |
IUPAC名 |
2-chloro-N-(5-chloropyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H7Cl2N3O/c12-7-3-4-9(15-6-7)16-11(17)8-2-1-5-14-10(8)13/h1-6H,(H,15,16,17) |
InChIキー |
HSGCSDWBXVPYHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=NC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




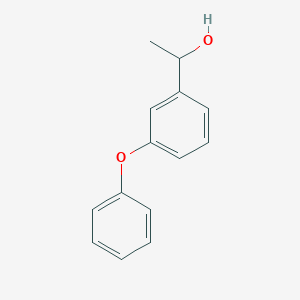
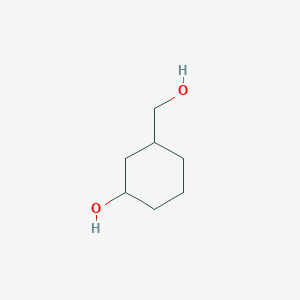
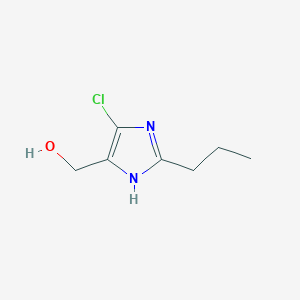

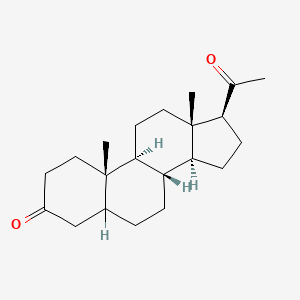

![3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]propanoic acid](/img/structure/B8747779.png)
